Specific Scientific Field: Psychopharmacology
Summary of the Application: BM212 has pharmacophoric features similar to the antidepressant drug sertraline . It has been identified as a potential serotonin reuptake transporter protein (SERT) inhibitor, which could make it useful in the treatment of depression .
Methods of Application or Experimental Procedures: The shape-based virtual screening of the DrugBank database on BM212 resulted in the identification of several CNS drugs with appreciable Tanimoto scores . Twelve 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines (SA-1 to SA-12) were designed, synthesized, and screened for in vitro SERT inhibition and in vivo antidepressant activity .
Results or Outcomes: One of the screened compounds showed the same serotonin uptake inhibition (absorbance 0.22) as that of the standard drug sertraline . BM212 had an effect on 5-HT uptake, albeit a weaker one compared to the standard (absorbance 0.671) . Further, SA-5 was screened for in vivo antidepressant activity using the unpredictable chronic mild stress (UCMS) protocol to induce depression in mice .
Specific Scientific Field: Microbiology
Summary of the Application: BM212 is a potent anti-TB agent . It has been identified as a potential inhibitor of MmpL3, a protein essential for the survival of Mycobacterium tuberculosis .
Methods of Application or Experimental Procedures: The cellular targets of BM212 were investigated using a combination of chemo-proteomic profiling using bead-immobilised BM212 derivatives and protein extracts, along with whole-cell and biochemical assays .
Results or Outcomes: The study identified EthR2 (Rv0078) as a protein that binds BM212 analogues . Significant quenching of tryptophan fluorescence was observed upon addition of BM212, demonstrating binding of BM212 to EthR2 .
Summary of the Application: An improved analogue of BM212 has been shown to be effective in an acute murine model of tuberculosis infection .
Methods of Application or Experimental Procedures: The study involved the development of an improved analogue of BM212 and testing its efficacy in an acute murine model of tuberculosis infection .
Results or Outcomes: The improved BM212 analogue showed efficacy in the acute murine model of tuberculosis infection .
Specific Scientific Field: Pharmacology
Summary of the Application: BM212 has been used in drug discovery efforts due to its potential as an inhibitor of MmpL3, a protein essential for the survival of Mycobacterium tuberculosis .
Methods of Application or Experimental Procedures: The study involved the use of chemo-proteomic profiling using bead-immobilised BM212 derivatives and protein extracts, along with whole-cell and biochemical assays .
BM212, with the Chemical Abstracts Service Number 146204-42-4, is a synthetic compound recognized for its potent antimycobacterial properties. It belongs to a class of pyrrole derivatives and has shown significant activity against various strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound has a molecular formula of C23H25Cl2N3 and features a complex structure that contributes to its biological efficacy.
BM212 exhibits specific chemical reactivity primarily due to its functional groups. The compound's structure allows it to interact with bacterial cell membranes and inhibit critical pathways involved in cell wall synthesis. This action is particularly significant against Mycobacterium tuberculosis, where it disrupts the bacteria's ability to maintain its structural integrity.
BM212 has been extensively studied for its biological activity against mycobacterial infections. Its primary mechanism involves disrupting the cell wall biosynthesis of Mycobacterium tuberculosis, leading to bacterial death. The compound has demonstrated:
The synthesis of BM212 involves multi-step organic reactions that typically include:
These methods allow for the efficient production of BM212 while maintaining its desired pharmacological properties.
BM212 has several important applications in medicinal chemistry and microbiology:
BM212 shares structural and functional similarities with several other compounds known for their antimycobacterial activity. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Properties |
---|---|---|
Clofazimine | C27H22Cl2N4O2 | Effective against multidrug-resistant strains |
Pyrazinamide | C5H5N3O | Works by disrupting mycobacterial metabolism |
Rifampicin | C43H58N4O12 | Inhibits RNA synthesis in bacteria |
BM212 is distinguished by its specific targeting of MmpL3, which is not the primary target for many other antimycobacterial agents. This unique mechanism positions it as a promising candidate in drug development aimed at overcoming resistance issues faced in current tuberculosis treatments.